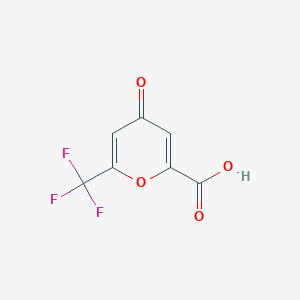

4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid

Description

Chemical Structure and Synthesis 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS: 1000350-06-0, molecular formula: C₇H₃F₃O₄) is a fluorinated pyranone derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position and a carboxylic acid group at the 2-position of the pyran ring. Its synthesis was first reported by Usachev et al. (2007) via condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt), yielding ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate as an intermediate. Subsequent hydrolysis produces the carboxylic acid, while reaction with ammonia generates the corresponding amide (4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide) .

Key Derivatives and Applications Derivatives of this compound, such as its esters and amides, are explored in pharmaceutical and agrochemical research due to the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity. For example, methyl and ethyl esters of structurally similar pyranones are used in catalytic reactions (e.g., Rh(II)-mediated C–H insertion) .

Propriétés

IUPAC Name |

4-oxo-6-(trifluoromethyl)pyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O4/c8-7(9,10)5-2-3(11)1-4(14-5)6(12)13/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVPJIFWDKSYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can then be decarboxylated to form 2-trifluoromethyl-4H-thiopyran-4-one . The reaction conditions often include heating or treatment with sulfuric acid (H₂SO₄) to facilitate decarboxylation .

Analyse Des Réactions Chimiques

Decarboxylation Reactions

Decarboxylation is a key reaction pathway for this compound, driven by the electron-withdrawing trifluoromethyl group, which destabilizes the carboxylate moiety.

This reaction is critical for generating 2-trifluoromethyl-4H-pyran-4-one, a versatile intermediate for synthesizing fluorinated heterocycles .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions to form esters or amides, though competing decarboxylation may reduce yields.

Esterification

-

Reagents : Ethanol/H₂SO₄, methanol/H₂SO₄

-

Products : Ethyl or methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

-

Yield : 15–23% (limited by decarboxylation side reactions) .

Amidation

-

Reagents : NH₃ or amines (e.g., aniline)

-

Products : Corresponding amides (e.g., 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide)

Reduction of the Keto Group

-

Reagents : NaBH₄, LiAlH₄

-

Product : 4-Hydroxy-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid

-

Notes : The trifluoromethyl group remains intact due to its stability under reducing conditions.

Oxidation

-

Reagents : KMnO₄, CrO₃

-

Outcome : Limited reactivity observed; the electron-deficient pyrone ring resists further oxidation .

Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles.

Reaction with Hydrazines

-

Reagents : Hydrazine hydrate

-

Product : Pyrazolylacetic acid hydrazides via pyrone ring-opening and cyano substitution (hypothetical pathway extrapolated from analogous systems) .

-

Yield : 26–55% (depending on substituents).

Cyclization with Hydroxylamine

-

Reagents : NH₂OH·HCl/KOH

-

Product : Amidoximes (e.g., (Z)-6-cyano-N′-hydroxy-4-oxo-4H-pyran-2-carboximidamide), which further cyclize to oxadiazoles under acidic conditions .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity at the pyrone ring’s C-2 and C-6 positions. Key comparisons include:

| Compound | Reactivity |

|---|---|

| 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid | Lower electrophilicity; slower decarboxylation and esterification |

| 6-Chloro-4-oxo-4H-pyran-2-carboxylic acid | Higher susceptibility to nucleophilic substitution at the C-6 position |

Key Challenges

-

Competing Decarboxylation : Limits yields in esterification/amidation reactions.

-

Inertness of CF₃ Group : Requires harsh conditions for substitution, often leading to side reactions .

This compound’s versatility in generating fluorinated heterocycles and derivatives underscores its importance in medicinal and materials chemistry.

Applications De Recherche Scientifique

4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of various materials and chemicals.

Mécanisme D'action

The mechanism of action of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

4-Oxo-6-Phenyl-4H-Pyran-2-Carboxylic Acid

4-Oxo-6-(Trifluoromethyl)-4H-Thiopyran-2-Carboxylic Acid

4-Oxo-4H-Pyran-2,6-Dicarboxylic Acid

- Structure : Features two carboxylic acid groups at positions 2 and 6 (CAS: 1551-45-7, similarity score: 0.80 to the trifluoromethyl analog) .

- Properties: Increased hydrophilicity due to dual -COOH groups. Higher acidity (pKa ~1.5–2.5) compared to mono-carboxylic analogs.

- Applications : Used in coordination chemistry and metal-organic frameworks (MOFs) .

Ethyl 4-Oxo-6-(Trifluoromethyl)-4H-Thiopyran-2-Carboxylate

- Structure : Thiopyran analog with an ethyl ester group (CAS: 252,21354) .

- Synthesis : Low yields (7%) due to competing decarboxylation pathways .

- Applications : Intermediate in the synthesis of indole derivatives (e.g., compound 6 in ) .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Stability | Notable Applications |

|---|---|---|---|---|---|---|

| 4-Oxo-6-(CF₃)-4H-pyran-2-carboxylic acid | 1000350-06-0 | C₇H₃F₃O₄ | 208.1 | -CF₃ | Moderate | Pharmaceuticals, Catalysis |

| 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid | 1083-01-8 | C₁₂H₈O₄ | 216.193 | -C₆H₅ | High | Dyes, Heterocycles |

| 4-Oxo-6-(CF₃)-4H-thiopyran-2-carboxylic acid | 224,15936 | C₇H₃F₃O₃S | 208.1 | -CF₃, S-subst. | Low | Bioactive intermediates |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid | 1551-45-7 | C₇H₄O₆ | 184.1 | Dual -COOH | High | MOFs, Coordination chemistry |

Research Findings and Trends

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity at the pyran ring, making the compound reactive toward nucleophiles (e.g., amines in amide formation) .

- Decarboxylation Sensitivity : Thiopyran analogs undergo facile decarboxylation, limiting their utility in high-temperature applications .

- Biological Relevance : Trifluoromethyl derivatives are prioritized in drug discovery for improved pharmacokinetics, as seen in European patent applications (e.g., EP 4 374 877 A2) targeting indole and pyrazole scaffolds .

Activité Biologique

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS No. 1000350-06-0) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the reactivity of organic compounds, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 208.09 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing its electrophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide, which leads to the formation of the pyran derivative. Subsequent heating or treatment with sulfuric acid results in decarboxylation, yielding derivatives such as 2-trifluoromethyl-4H-pyran-4-one .

Antioxidant Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage .

Enzyme Inhibition

The biological activity of this compound includes inhibition of key enzymes involved in inflammation and neurodegeneration. For instance, studies have shown that derivatives can inhibit cholinesterases and cyclooxygenase enzymes, which are important targets in the treatment of Alzheimer's disease and inflammatory conditions . The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group could enhance inhibitory potency against these enzymes.

Case Studies

- Inhibition Studies : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one derivative showed an IC50 value of 10.4 µM against AChE, indicating moderate inhibitory activity .

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using cancer cell lines such as MCF-7 (breast cancer). Results indicated that certain derivatives displayed promising cytotoxicity, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. How to resolve conflicting bioactivity data across assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). Control for pH sensitivity (carboxylic acid deprotonation) and serum protein binding (use FBS-free media). Meta-analysis of structural analogs (e.g., pyran-2-carboxylic acid derivatives) identifies assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.